molecular formula C12H11NO2 B13078533 2-(Isoquinolin-6-yl)propanoic acid

2-(Isoquinolin-6-yl)propanoic acid

Cat. No.: B13078533
M. Wt: 201.22 g/mol
InChI Key: DDKKHBSKWKYZIL-UHFFFAOYSA-N
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Description

2-(Isoquinolin-6-yl)propanoic acid: is a chemical compound with the following properties:

    CAS Number: 1195177-68-4

    Molecular Formula: CHNO

    Molecular Weight: 201.22 g/mol

    MDL Number: MFCD24500049

Preparation Methods

Synthetic Routes:: The synthetic routes for 2-(Isoquinolin-6-yl)propanoic acid are not widely documented. it can be synthesized through organic reactions involving isoquinoline derivatives and propanoic acid precursors. Specific methods may include:

    Acylation Reaction: Acylation of isoquinoline with propanoic acid chloride or anhydride.

    Reductive Amination: Reductive amination of isoquinoline followed by carboxylation.

Industrial Production:: Industrial-scale production methods for this compound are not commonly reported. It is primarily synthesized in research laboratories.

Chemical Reactions Analysis

Reactions:: 2-(Isoquinolin-6-yl)propanoic acid can undergo various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid derivatives.

    Reduction: Reduction of the nitro group (if present) yields the corresponding amine.

    Substitution: Substitution reactions at the isoquinoline ring or the carboxylic acid group are possible.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH) or hydrogen gas over a catalyst (Pd/C).

    Substitution: Acid chlorides or anhydrides react with isoquinoline derivatives under acidic conditions.

Major Products:: The major products depend on the specific reaction conditions. Common products include:

  • 2-(Isoquinolin-6-yl)carboxylic acid
  • 2-(Isoquinolin-6-yl)propan-1-amine

Scientific Research Applications

2-(Isoquinolin-6-yl)propanoic acid finds applications in:

  • Chemical Research : As a building block for more complex molecules.
  • Biological Studies : Investigating isoquinoline-based compounds in drug discovery.
  • Medicine : Potential therapeutic applications due to its structural features.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways related to its chemical structure.

Comparison with Similar Compounds

While 2-(Isoquinolin-6-yl)propanoic acid is unique in its isoquinoline-based structure, similar compounds include:

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-isoquinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,1H3,(H,14,15)

InChI Key

DDKKHBSKWKYZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NC=C2)C(=O)O

Origin of Product

United States

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